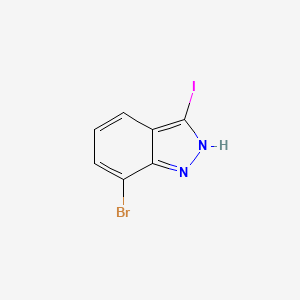

7-Bromo-3-iodo-1H-indazole

描述

Significance of Indazole Heterocycles in Contemporary Chemical Research

Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have become indispensable in medicinal chemistry and materials science. researchgate.netaustinpublishinggroup.comirma-international.org Their unique structural and electronic properties make them privileged scaffolds in drug discovery. pharmablock.comnih.gov The indazole ring system can act as a bioisostere for other aromatic systems like phenol (B47542) and indole, potentially offering improved metabolic stability and binding affinity to biological targets. pharmablock.com This has led to the incorporation of the indazole moiety into a wide array of biologically active compounds, including those with anti-tumor, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netnih.govbiotech-asia.orgnih.gov

The versatility of the indazole scaffold is further highlighted by its presence in several FDA-approved drugs, demonstrating its clinical relevance. rsc.orgrsc.org Researchers are continually exploring new synthetic methodologies to access diverse indazole derivatives, aiming to expand the chemical space for drug development and materials science applications. researchgate.netorganic-chemistry.orgnih.govresearchgate.net The ability to functionalize the indazole core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. ontosight.aichim.it

Overview of Halogenated Indazoles as Key Synthetic Intermediates

Within the broad family of indazole derivatives, halogenated indazoles stand out as exceptionally valuable synthetic intermediates. rsc.org The introduction of halogen atoms, such as bromine and iodine, onto the indazole ring provides reactive handles for a multitude of cross-coupling reactions. chim.itnih.gov These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the facile formation of carbon-carbon and carbon-heteroatom bonds, thus allowing for the construction of complex molecular architectures. nih.govresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJULUTBLCRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646581 | |

| Record name | 7-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-26-1 | |

| Record name | 7-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 3 Iodo 1h Indazole and Analogues

Regioselective Halogenation Strategies for Indazoles

Achieving regioselectivity is a critical challenge in the functionalization of the indazole scaffold. The electronic properties of the bicyclic system allow for electrophilic substitution at several positions, primarily C3, C5, and C7. Consequently, methods that can precisely control the site of halogen introduction are highly valuable.

Direct C–H halogenation represents an atom-economical and efficient strategy for synthesizing halogenated indazoles. nih.gov This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences.

Recent studies have demonstrated metal-free methods for the direct halogenation of 2H-indazoles using N-halosuccinimides (NXS) as the halogen source. rsc.orgresearchgate.net By carefully tuning reaction conditions such as solvent and temperature, it is possible to achieve selective mono- or poly-halogenation. For instance, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) in ethanol (B145695) at 50°C yields the 3-bromo product in high yield. rsc.org Increasing the equivalents of NBS can lead to di-substituted products. researchgate.net While these methods have been extensively developed for 2H-indazoles, direct C-H iodination on the indazole ring using N-iodosuccinimde (NIS) has been reported to be unsuccessful under similar conditions. rsc.org

These direct C-H halogenation techniques are attractive for their operational simplicity and use of environmentally benign solvents, making them suitable for broader applications in medicinal chemistry. rsc.orgnih.gov

Table 1: Direct C-H Bromination of 2-Phenyl-2H-indazole

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | NBS (1.0 equiv) | MeCN | 25 | 2.0 | 3-Bromo-2-phenyl-2H-indazole | 88 | rsc.org |

| 2 | NBS (1.0 equiv) | EtOH | 50 | 2.0 | 3-Bromo-2-phenyl-2H-indazole | 97 | rsc.org |

| 3 | NBS (1.3 equiv) | H₂O | 95 | 5.0 | 3-Bromo-2-phenyl-2H-indazole | 95 | rsc.org |

| 4 | NBS (2.0 equiv) | MeCN | 80 | 12.0 | 3,7-Dibromo-2-phenyl-2H-indazole | - | researchgate.net |

This table is interactive and can be sorted by column.

To synthesize 7-Bromo-3-iodo-1H-indazole, specific protocols for introducing bromine and iodine at the C7 and C3 positions, respectively, are required. The order of halogenation is crucial, as the electronic properties of the mono-halogenated intermediate will influence the position of the second halogenation.

Iodination at C3: The C3 position of the indazole ring is readily susceptible to electrophilic iodination. A common and effective method involves treating the indazole substrate with molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chim.itrsc.orgmdpi.com This protocol has been successfully applied to synthesize 6-bromo-3-iodo-1H-indazole from 6-bromo-1H-indazole, achieving a 71.2% yield. rsc.org A similar strategy would be employed for the iodination of 7-bromo-1H-indazole to obtain the target compound.

Bromination at C7: Directing bromination to the C7 position is more challenging. However, a regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS in acetonitrile. nih.gov The synthesis of the 7-bromo-1H-indazole precursor itself can be accomplished from 7-aminoindazole via a Sandmeyer-type reaction. chemicalbook.com This involves diazotization of the amino group followed by treatment with cuprous bromide. chemicalbook.com

Another notable method for site-specific bromination at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions. nih.govrsc.org This approach offers rapid reaction times (around 30 minutes) and high yields for a variety of indazole derivatives. nih.govrsc.org

Table 2: Site-Specific Halogenation of Indazole Derivatives

| Substrate | Reagents | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-1H-indazole | I₂, KOH, DMF | C3 | 6-Bromo-3-iodo-1H-indazole | 71.2 | rsc.org |

| 1H-Indazole | I₂, KOH, DMF | C3 | 3-Iodo-1H-indazole | - | mdpi.com |

| 2-Phenyl-2H-indazole | DBDMH, Na₂CO₃, EtOH (Ultrasound) | C3 | 3-Bromo-2-phenyl-2H-indazole | 95 | nih.govresearchgate.net |

| 7-Aminoindazole | HBr, NaNO₂, CuBr | C7 | 7-Bromo-1H-indazole | 37 | chemicalbook.com |

This table is interactive and can be sorted by column.

Precursor-Based Synthesis of Halogenated Indazole Systems

This strategy involves constructing the halogenated indazole ring from acyclic or non-indazole cyclic precursors that already contain the required halogen atoms or can be halogenated during the cyclization process. This approach offers an alternative to the late-stage functionalization of a pre-formed indazole core.

One established method is the Cadogan reductive cyclization. organic-chemistry.org This involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using a phosphine (B1218219) reagent to form the indazole N-N bond. organic-chemistry.org By starting with a halogenated ortho-nitrobenzaldehyde, such as 2-nitro-3-bromobenzaldehyde, this method can provide access to halogenated indazole systems.

Another versatile precursor-based approach starts from ortho-fluorobenzaldehydes, which react with hydrazine (B178648) to form the indazole ring. researchgate.net A recent development described the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. chemrxiv.org The synthesis involves a regioselective bromination of the benzonitrile (B105546) precursor, followed by heterocycle formation with hydrazine to yield the desired di-halogenated indazol-3-amine. chemrxiv.org This highlights how complex halogenation patterns can be installed by manipulating readily available precursors.

Metal-Catalyzed Synthetic Routes to Halogenated Indazoles

Transition metal catalysis provides powerful tools for the synthesis and functionalization of indazoles, often enabling reactions that are difficult to achieve through other means. nih.gov Palladium and copper catalysts are particularly prominent in this area.

Palladium catalysts are widely used for cross-coupling reactions to functionalize halogenated indazoles. For instance, 3-iodoindazoles are excellent substrates for Suzuki and Heck cross-coupling reactions. mdpi.comgoogle.com The synthesis of 3-aryl-1H-indazoles has been achieved by the Pd(PPh₃)₄-catalyzed Suzuki coupling of 3-iodo-1H-indazole with various aryl boronic acids. mdpi.com This demonstrates a key application of iodo-indazoles like this compound as building blocks for more complex molecules.

Palladium catalysis is also employed in the construction of the indazole ring itself. A ligand-free intramolecular palladium-catalyzed C-H amination reaction has been reported for the synthesis of 1H-indazoles from aminohydrazones. nih.gov Another method involves the palladium-catalyzed cyclization of 2-bromobenzaldehydes with arylhydrazines to regioselectively produce 1-aryl-1H-indazoles. researchgate.net

Furthermore, the C7 position of bromo-indazoles can be functionalized via Suzuki-Miyaura cross-coupling. nih.gov The reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid using a palladium catalyst successfully yielded the 7-arylated product. nih.gov

Table 3: Palladium-Catalyzed Reactions for Indazole Synthesis and Functionalization

| Substrates | Catalyst | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1H-indazole, Aryl boronic acid | Pd(PPh₃)₄ | Suzuki Coupling | 3-Aryl-1H-indazoles | 70-85 | mdpi.com |

| 7-Bromo-4-sulfonamido-1H-indazole, Aryl boronic acid | PdCl₂(dppf) | Suzuki-Miyaura Coupling | 7-Aryl-4-sulfonamido-1H-indazole | 65 | nih.gov |

| 2-Bromobenzaldehyde, Phenylhydrazine | Pd(OAc)₂/dppf | Cyclization/N-Arylation | 1-Phenyl-1H-indazole | 82 | researchgate.net |

| 6-Bromo-3-iodo-1H-indazole, Vinyl boronic acid ester | Pd(dppf)Cl₂ | Suzuki Coupling | 6-Bromo-3-styryl-1H-indazole | - | rsc.org |

This table is interactive and can be sorted by column.

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations in indazole synthesis. Copper-catalyzed methods are particularly effective for N-N bond formation and cyclization reactions. nih.gov

One prominent example is the synthesis of 2H-indazoles from a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This method demonstrates high tolerance for various functional groups. organic-chemistry.org Another copper-mediated cyclization involves the reaction of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles, using catalysts like Cu₂O or Cu(OAc)₂·H₂O. nih.gov

Additionally, a copper(II) acetate-mediated N-N bond formation using oxygen as the oxidant has been developed to synthesize 1H-indazoles from o-aminobenzonitriles and organometallic reagents. nih.gov These copper-catalyzed routes provide versatile and practical access to the core indazole structure, which can then be subjected to halogenation to produce compounds like this compound.

Metal-Free Approaches in Halogenated Indazole Synthesis

The development of metal-free synthetic routes is a cornerstone of green chemistry, aiming to reduce environmental impact and avoid contamination of the final products with residual metals. For halogenated indazoles, direct C–H halogenation using N-halosuccinimides (NXS) has emerged as a powerful metal-free strategy. rsc.orgnih.gov

An efficient C–H direct halogenation of 2H-indazoles employing reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) has been developed. rsc.org This approach allows for the highly regioselective synthesis of mono-, poly-, and hetero-halogenated indazoles by carefully tuning the reaction conditions. rsc.orgnih.gov For instance, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS at room temperature yields the 3-bromo product in high yield. researchgate.net By adjusting the stoichiometry of the halogenating agent and the reaction time, poly-halogenated products can be obtained. rsc.org

Key features of this methodology include the use of environmentally friendly solvents like water, mild reaction conditions, and simple execution. rsc.orgnih.gov Researchers have demonstrated that hetero-halogenated 2H-indazoles, such as 3-bromo-7-chloro derivatives, can be synthesized through a sequential one-pot reaction, showcasing the method's versatility. researchgate.net These metal-free conditions provide a direct and accessible route to precursors for compounds like this compound. A specific synthesis for 3-bromo-7-iodo-1H-indazole involves treating 7-iodo-1H-indazole with NBS and sodium hydroxide in DMF at room temperature. researchgate.net

| Substrate | Reagent(s) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0 equiv) | H₂O, 25 °C, 2 h | 3-Bromo-2-phenyl-2H-indazole | 88 | rsc.org |

| 2-(p-Tolyl)-2H-indazole | NCS (1.0 equiv) | H₂O, 25 °C, 2 h | 3-Chloro-2-(p-tolyl)-2H-indazole | 85 | researchgate.net |

| 2-Phenyl-2H-indazole | NBS (2.0 equiv), NCS (1.0 equiv) | CH₃CN, 25 °C, 12 h | 3-Bromo-5-chloro-2-phenyl-2H-indazole | 75 | researchgate.net |

| 7-Iodo-1H-indazole | NBS (1 equiv), NaOH (1 equiv) | DMF, r.t., 48 h | 3-Bromo-7-iodo-1H-indazole | 79 | researchgate.net |

Ultrasound-Assisted Synthesis Protocols for Indazole Derivatives

Ultrasound irradiation has been recognized as a potent tool in organic synthesis, offering benefits such as significantly reduced reaction times, milder conditions, and improved yields. nih.govresearchgate.net The physical phenomenon responsible for these enhancements is acoustic cavitation, which generates localized high-pressure and high-temperature zones, accelerating mass and heat transfer. nih.gov

This technology has been successfully applied to the halogenation of indazoles. A notable example is the ultrasound-assisted C–H bromination at the C3 position of various indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. nih.gov This protocol is remarkably efficient, with reactions often completing within 30 minutes under mild conditions. nih.gov The method demonstrates broad functional group tolerance, including compatibility with substrates already containing a halogen like iodine, which is crucial for the synthesis of hetero-dihalogenated indazoles. nih.gov The use of ultrasound provides a rapid and energy-efficient alternative to conventional heating methods for producing halogenated indazole intermediates.

Electrochemical Synthesis Methods for Halogenated N-Heterocycles

Electrosynthesis represents a sustainable and powerful alternative to traditional chemical methods, using electricity to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net This approach has been effectively used for the construction and functionalization of various N-heterocycles. rsc.orgrsc.org

For halogenated N-heterocycles, electrochemical methods can facilitate intramolecular halo-amination of unactivated alkenes. researchgate.net These reactions typically proceed in a simple undivided cell, employing lithium or ammonium (B1175870) halides as both the halogen source and redox medium. researchgate.netresearchgate.net This strategy enables the construction of various halogenated five- and six-membered N-heterocycles in moderate to good yields under ambient conditions. researchgate.net

While direct electrochemical synthesis of this compound has not been extensively detailed, related functionalizations of the indazole core have been demonstrated. For example, a transition-metal-free electrochemical method for the C3–H sulfonylation of 2H-indazoles has been reported. acs.org This process operates at room temperature and under ambient air, using sulfonyl hydrazides as the sulfonyl precursor. acs.org The success of C3 functionalization via electrosynthesis highlights the potential of this technique for the direct C3-halogenation of indazole scaffolds, providing a pathway for the synthesis of compounds like this compound. rsc.orgnih.gov

Multicomponent Reactions for Indazole Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov MCRs provide a convergent approach to synthesizing complex heterocyclic scaffolds like indazole. organic-chemistry.org

One established MCR for the synthesis of 2H-indazoles involves a one-pot, three-component reaction of 2-halo-benzaldehydes, primary amines, and sodium azide, often catalyzed by copper. organic-chemistry.org While this specific example uses a metal catalyst, the principles of MCRs are broadly applicable and metal-free versions for other heterocycles are common. mdpi.com These reactions allow for a wide variety of substituents to be incorporated into the final indazole product by simply changing the starting components.

The indazole core constructed through an MCR can then be subjected to subsequent halogenation steps, using the metal-free or ultrasound-assisted methods described previously, to yield dihalogenated products like this compound. The power of MCRs lies in their ability to efficiently build a diverse library of substituted indazoles, which serve as key intermediates for further functionalization. nih.gov

Mechanistic Investigations in the Synthesis of 7 Bromo 3 Iodo 1h Indazole

Elucidation of Reaction Pathways and Intermediate Species

The synthesis of 7-bromo-3-iodo-1H-indazole typically proceeds through a sequential halogenation strategy, with the C3 position of the indazole ring being particularly susceptible to electrophilic substitution. A common and effective pathway involves the initial preparation of 7-bromo-1H-indazole, followed by a regioselective iodination at the C3 position.

The C3-iodination of an N-unsubstituted indazole, such as 7-bromo-1H-indazole, is generally carried out using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). chim.it The reaction pathway is believed to proceed through an electrophilic substitution mechanism, initiated by the deprotonation of the indazole N-H proton by the base. This deprotonation generates the corresponding indazolyl anion, a key intermediate species.

The formation of the indazolyl anion significantly enhances the electron density of the heterocyclic ring, thereby activating it towards electrophilic attack. The C3 position of the indazole anion is particularly nucleophilic due to resonance stabilization. The subsequent step involves the attack of the C3 carbanion on the electrophilic iodine molecule (I₂), leading to the formation of a transient σ-complex intermediate. The final step is the expulsion of an iodide ion (I⁻) to restore the aromaticity of the indazole ring, yielding the 3-iodo-substituted product.

Table 1: Key Intermediates in the C3-Iodination of 7-Bromo-1H-indazole

| Intermediate Species | Description | Role in the Reaction Pathway |

|---|---|---|

| 7-Bromo-1H-indazolyl anion | Anionic form of 7-bromo-1H-indazole generated by deprotonation of the N-H proton. | Activates the indazole ring for electrophilic attack. |

Radical Pathways in Halogenation and Functionalization Reactions

While the C3-iodination of indazoles under basic conditions is predominantly considered an ionic electrophilic substitution, the involvement of radical pathways in the halogenation of indazoles cannot be entirely dismissed, particularly under different reaction conditions or with different halogenating agents. For instance, the use of N-bromosuccinimide (NBS) for bromination can, under certain conditions, proceed via a radical mechanism. rsc.org

Mechanistic studies on the bromination of 2-substituted indazoles with NBS have suggested a potential radical pathway. rsc.org This pathway could be initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical can then abstract a hydrogen atom from the indazole ring, leading to an indazolyl radical intermediate. Subsequent reaction with another molecule of NBS or a bromine molecule would then yield the brominated product. However, other studies on the bromination of indazoles with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have indicated that the reaction is not a complete radical process, suggesting that the mechanism can be highly dependent on the specific reagents and conditions employed. nih.gov

In the context of the synthesis of this compound, while the C3-iodination step is less likely to involve a radical pathway, the initial bromination of the indazole ring to form 7-bromo-1H-indazole could potentially proceed through a radical mechanism, especially if harsher conditions or specific radical initiators are used.

Role of Catalysts and Reagents in Regioselectivity and Reaction Efficacy

The regioselectivity and efficacy of the synthesis of this compound are critically influenced by the choice of catalysts and reagents. The inherent electronic properties of the indazole ring dictate a higher nucleophilicity at the C3 position, making it the preferred site for electrophilic attack in the absence of strong directing groups.

Regioselectivity: The preferential iodination at the C3 position over other positions, such as C4, C5, or C6, is a direct consequence of the electronic distribution within the indazole ring. The use of a base is crucial in this regard, as the formation of the indazolyl anion further accentuates the nucleophilic character of the C3 position. In contrast, achieving substitution at the C7 position often requires different strategies, such as directed metalation or specific synthetic routes starting from pre-functionalized precursors. The synthesis of the 7-bromo-1H-indazole precursor itself relies on methods that can direct bromination to this specific position, which can be influenced by steric and electronic factors of the starting material.

Table 2: Influence of Reagents on the Synthesis of this compound

| Reagent/Catalyst | Role | Impact on Regioselectivity and Efficacy |

|---|---|---|

| Iodine (I₂) | Iodinating agent | Provides the electrophilic iodine for substitution at the C3 position. |

| Potassium Hydroxide (KOH) | Base | Deprotonates the indazole N-H, activating the ring and directing iodination to the C3 position. |

| N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that facilitates the dissolution of reagents and stabilizes ionic intermediates. |

| N-Bromosuccinimide (NBS) | Brominating agent | Can be used for the bromination of the indazole ring; the mechanism (ionic vs. radical) can depend on reaction conditions. rsc.org |

Advanced Spectroscopic Characterization of 7 Bromo 3 Iodo 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 7-Bromo-3-iodo-1H-indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the carbon-hydrogen framework of organic molecules. In the case of this compound derivatives, the chemical shifts (δ), coupling constants (J), and signal multiplicities in their ¹H and ¹³C NMR spectra are critical for confirming the substitution pattern on the indazole core.

For a this compound derivative, the substitution pattern would lead to a different set of multiplicities and coupling constants for the aromatic protons, allowing for unambiguous structural assignment. For instance, in a 1-benzyl-7-bromo-3-iodo-1H-indazole derivative, the protons of the benzyl (B1604629) group would also be observable in the ¹H NMR spectrum, further confirming the structure. bldpharm.com

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, carbons bonded to electronegative atoms like bromine and iodine will exhibit characteristic shifts. In indazole derivatives, the carbon atoms of the heterocyclic ring and the benzene (B151609) ring can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques. rsc.org

| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| 6-Bromo-3-iodo-1H-indazole | ¹H NMR (400 MHz) | DMSO-d6 | 13.62 (s, 1H, NH), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H) rsc.org |

| 1-Benzyl-7-bromo-3-iodo-1H-indazole | ¹H NMR (300 MHz) | CDCl3 | Expected signals for the indazole core protons and characteristic signals for the benzyl group protons. bldpharm.com |

Two-Dimensional (2D) NMR Experiments (e.g., NOESY)

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining the spatial proximity of atoms within a molecule. A NOESY spectrum shows correlations between protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for establishing the regiochemistry and stereochemistry of substituted indazoles. For instance, in a derivative of this compound with a substituent at the N1 position, a NOESY experiment could show a correlation between the protons of the substituent and the H-6 proton of the indazole ring, confirming the position of the substituent. ceon.rs

Nitrogen-15 (¹⁵N) NMR Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms in a molecule. nih.gov For this compound, which contains two nitrogen atoms in its heterocyclic ring, ¹⁵N NMR can be used to distinguish between the N1 and N2 atoms and to study tautomeric equilibria. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. scilit.com Studies on various indazole derivatives have shown that the ¹⁵N chemical shifts of N1 and N2 are significantly different, allowing for their unambiguous assignment. nih.gov This technique, often used in conjunction with computational methods, is a valuable tool for the detailed electronic and structural characterization of nitrogen-containing heterocycles. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak would appear as a characteristic doublet with nearly equal intensities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₄BrIN₂), HRMS would confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision. rsc.org For example, the [M+H]⁺ ion for the related 6-Bromo-3-iodo-1H-indazole has been observed at m/z 322.9 via Electrospray Ionization (ESI) MS. rsc.org

| Compound | Technique | Ionization Method | Observed m/z | Interpretation |

|---|---|---|---|---|

| This compound | HRMS | ESI | Calculated for C₇H₅BrIN₂⁺ [M+H]⁺: 322.8675 | Confirms elemental composition. |

| 6-Bromo-3-iodo-1H-indazole | MS | ESI | 322.9 rsc.org | [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would be observed in the 1400-1650 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹. rsc.org Analysis of the IR spectra of various indazole derivatives can provide valuable information about their substitution patterns and intermolecular interactions, such as hydrogen bonding. mpg.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. For a derivative of this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure, including the positions of the bromine and iodine atoms on the indazole core. Furthermore, it would reveal details about the crystal packing and any non-covalent interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal lattice. mdpi.com While no specific crystallographic data for this compound is currently available, this technique remains the gold standard for unambiguous solid-state structure determination of such compounds.

Spectroscopic Analysis of Indazole Tautomeric Forms (1H- and 2H-Indazoles)

The analysis of indazole derivatives is often complicated by the existence of annular tautomerism, primarily between the 1H- and 2H-forms. researchgate.netnih.gov The 1H-indazole, with its benzenoid structure, is thermodynamically more stable and typically predominates over the less stable 2H-indazole, which has a quinonoid structure. researchgate.netnih.gov Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the unambiguous identification and differentiation of these tautomeric forms. nih.govbohrium.com

The position of the annular proton fundamentally influences the electronic distribution within the heterocyclic system, leading to distinct and predictable differences in the NMR spectra of the 1H- and 2H-tautomers. nih.gov Key diagnostic markers are found in the chemical shifts of the C3 and H3 nuclei, as well as the carbons of the fused benzene ring. nih.govresearchgate.net

¹H NMR Spectroscopy

In ¹H NMR spectra, the chemical shift of the proton at the C3 position is a primary indicator of the tautomeric form. For 2H-indazoles, the H3 proton is notably deshielded and appears at a lower field (higher ppm value) compared to its resonance in the corresponding 1H-indazole isomer. nih.govresearchgate.net The protons on the carbocyclic ring (H4 to H7) also exhibit characteristic patterns. Generally, for 2H-indazole derivatives, the signals for H4 and H7 appear as doublets, while H5 and H6 present as triplets. nih.gov

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an especially powerful and definitive tool for assigning the correct tautomeric structure. nih.gov The carbon atoms of the pyrazole (B372694) ring, C3 and C3a, show significant and diagnostic differences in their chemical shifts between the two forms. researchgate.net In 1-substituted indazoles (1H-tautomers), the C3 signal is typically found further downfield (around 135 ppm) than in 2-substituted indazoles (2H-tautomers), where it resonates at a higher field (around 123 ppm). nih.gov The carbon C7a is also generally more deshielded in the 2H-isomers. researchgate.net

The following tables summarize the characteristic chemical shift regions for the key nuclei used to differentiate between 1H- and 2H-indazole tautomers based on data for the parent indazole and related derivatives.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Indazole Tautomers Data is generalized from various indazole derivatives.

| Proton | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Key Diagnostic Feature |

|---|---|---|---|

| H3 | ~8.0-8.2 | ~8.2-8.6 | Signal is significantly deshielded in the 2H-tautomer. nih.gov |

| H4 | ~7.7-7.9 | ~7.7-7.9 | |

| H5 | ~7.1-7.3 | ~7.0-7.2 | |

| H6 | ~7.3-7.5 | ~7.3-7.5 |

| H7 | ~7.5-7.7 | ~7.6-7.8 | |

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Tautomers Data is generalized from various indazole derivatives.

| Carbon | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Key Diagnostic Feature |

|---|---|---|---|

| C3 | ~133-136 | ~121-124 | Signal is shielded by ~10 ppm in the 2H-tautomer. nih.gov |

| C3a | ~120-122 | ~123-126 | Signal is shielded in the 1H-tautomer. researchgate.net |

| C4 | ~120-122 | ~121-123 | |

| C5 | ~126-128 | ~126-128 | |

| C6 | ~120-122 | ~121-123 | |

| C7 | ~110-112 | ~116-118 |

| C7a | ~139-141 | ~148-150 | Signal is significantly deshielded in the 2H-tautomer. |

Application to this compound

For the specific compound This compound , the substitution pattern would further influence the expected chemical shifts, but the fundamental differences between the tautomers would remain.

In the 1H-tautomer , the presence of the electron-withdrawing bromine at C7 would likely deshield the adjacent C7a and H6 nuclei. The iodine at C3 would replace the H3 proton, so its direct signal would be absent in the ¹H NMR spectrum. The key identifier in the ¹³C NMR spectrum would be the C3 signal, expected to be in the characteristic downfield region for 1H-indazoles, and the C7a signal.

In the hypothetical 2H-tautomer , the C3-iodo signal in the ¹³C NMR would be expected at a significantly higher field (~10-12 ppm upfield) compared to the 1H-tautomer. nih.govresearchgate.net Furthermore, the C7a carbon would be strongly deshielded. The absence of the N-H proton signal and the distinct chemical shifts for the pyrazole ring carbons would allow for clear differentiation.

In addition to ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can also serve as a decisive tool, as the nitrogen chemical shifts vary considerably—often by more than 20 ppm—between the benzenoid (1H) and quinonoid (2H) ring systems. researchgate.net

Reactivity and Functionalization Strategies of 7 Bromo 3 Iodo 1h Indazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 7-bromo-3-iodo-1H-indazole, the palladium-catalyzed reactions are particularly significant, enabling the sequential and regioselective introduction of various functional groups.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for creating C-C bonds. In the case of dihalogenated indazoles, the higher reactivity of the C-I bond allows for selective coupling at the C3 position. While studies specifically detailing the Suzuki-Miyaura reaction on this compound are not extensively documented, the reactivity of analogous compounds like 6-bromo-3-iodo-1H-indazole provides a strong precedent. For instance, the reaction of 6-bromo-3-iodo-1H-indazole with vinyl boronic acid pinacol (B44631) esters has been shown to proceed selectively at the C3-iodo position. rsc.org This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst at a lower temperature.

A study on 7-bromo-4-sulfonamido-1H-indazoles demonstrated successful Suzuki-Miyaura coupling at the C7 position with various aryl boronic acids, yielding C7-arylated products in moderate to good yields. nih.gov This indicates that once the C3 position is functionalized or if the C3 position is unhalogenated, the C7-bromo position is amenable to Suzuki-Miyaura coupling. nih.govrsc.org Microwave-assisted Suzuki-Miyaura reactions on free (NH) 3-bromoindazoles have also been shown to be effective, highlighting the versatility of this method for the indazole core. researchgate.netresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Halo-Indazoles Data extrapolated from analogous halo-indazole systems to predict reactivity.

| Indazole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxyphenyl)vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | Dioxane/H₂O, Cs₂CO₃, 100 °C, 8 h | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | Not specified | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | DMF, K₂CO₃, reflux, 48 h | No desired product | 0% | nih.gov |

| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O, 140 °C, MW | 3-Arylindazoles | Good to excellent | researchgate.net |

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper species, to form C(sp²)-C(sp) bonds. wikipedia.org This reaction is highly effective for the regioselective functionalization of this compound. Research on 5-bromo-3-iodoindazoles has demonstrated that Sonogashira coupling occurs exclusively at the C3-iodo position when the reaction is conducted at room temperature. thieme-connect.de This chemoselectivity allows for the synthesis of 3-alkynyl-7-bromo-1H-indazoles, which can then undergo further coupling reactions at the C7-bromo position. thieme-connect.de

The typical conditions for this selective transformation involve a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. thieme-connect.deresearchgate.net The mild reaction conditions preserve the bromo substituent for subsequent functionalization, enabling a modular approach to synthesizing disubstituted indazoles. thieme-connect.de

Table 2: Regioselective Sonogashira Coupling of a Dihalo-Indazole Analog Illustrates the selective reactivity of the C3-iodo position.

| Indazole Substrate | Alkyne | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-3-iodo-1-(p-toluenesulfonyl)-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N-DMF, 20 °C, 12 h | 5-Bromo-3-(phenylethynyl)-1-(p-toluenesulfonyl)-1H-indazole | 95% | thieme-connect.de |

| 5-Bromo-3-iodo-1-(p-toluenesulfonyl)-1H-indazole | 1-Hexyne | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N-DMF, 20 °C, 12 h | 5-Bromo-3-(hex-1-yn-1-yl)-1-(p-toluenesulfonyl)-1H-indazole | 98% | thieme-connect.de |

The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene and a base. organic-chemistry.org For this compound, the Heck reaction would be expected to proceed preferentially at the more reactive C3-iodo position. Following functionalization at C3, the remaining C7-bromo site can undergo a subsequent Heck coupling, often requiring more forcing conditions. Studies on 3-bromoindazoles have shown that they can be successfully coupled with olefins like n-butyl acrylate (B77674) under palladium catalysis. nih.govbeilstein-journals.org These reactions sometimes face challenges from a competing debromination process, but conditions have been optimized to favor the desired coupling product. nih.govbeilstein-journals.org This provides a viable route for introducing vinyl groups at the C7 position of a 3-substituted-7-bromo-1H-indazole scaffold.

Table 3: Heck Reaction Conditions for Bromo-Indazoles Demonstrates the feasibility of C-Br bond functionalization via Heck coupling.

| Indazole Substrate | Alkene | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / NaBr / TBAB | Ball-milling, K₂CO₃ | 3-Vinylindazole | Good to excellent | nih.govbeilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a key method for introducing amino groups onto the indazole core. Given the reactivity trend (C-I > C-Br), one would expect that amination of this compound would occur first at the C3 position. However, the C-Br bond is also a competent substrate for this transformation. Research has demonstrated the effective Pd-catalyzed amination of various bromo-indazoles with both primary and secondary amines using specialized phosphine (B1218219) ligands and precatalysts. nih.gov This allows for the synthesis of 7-amino-indazole derivatives from the 7-bromo precursor, likely after the C3-iodo position has been addressed by another coupling reaction. The choice of ligand, base, and precatalyst is crucial for achieving high yields and tolerating various functional groups. nih.gov

Table 4: Buchwald-Hartwig Amination of Bromo-Indazoles Highlights conditions for C-N bond formation at the bromo position.

| Indazole Substrate | Amine | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1H-indazole | Aniline | RuPhos precatalyst / RuPhos ligand | LiHMDS, Toluene, 100 °C | 5-(Phenylamino)-1H-indazole | 91% | nih.gov |

| 7-Bromo-1H-indazole | Morpholine | BrettPhos precatalyst / BrettPhos ligand | LiHMDS, Toluene, 100 °C | 7-Morpholino-1H-indazole | 90% | nih.gov |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.org Similar to other Pd-catalyzed couplings, the Stille reaction on this compound would be expected to show high regioselectivity for the C3-iodo position. This would enable the introduction of alkyl, vinyl, or aryl groups from the corresponding organostannane reagent at the 3-position while leaving the 7-bromo position intact for subsequent transformations. The versatility of the Stille reaction makes it a valuable, albeit less commonly used due to tin toxicity, alternative for the functionalization of the indazole scaffold. organic-chemistry.org

Metal-Halogen Exchange Reactions for Regioselective Derivatization

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This reaction is highly regioselective for this compound. The exchange rate follows the trend I > Br > Cl, meaning that treatment with an organolithium reagent, such as n-butyllithium or i-propylmagnesium chloride followed by n-butyllithium, will selectively replace the iodine atom at the C3 position. wikipedia.orgnih.gov

This process generates a nucleophilic C3-indazolyl organometallic intermediate at low temperatures. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, carbon dioxide, disulfides) to introduce a wide range of substituents at the C3 position with high precision. rsc.org This strategy avoids the need for a transition metal catalyst for the initial functionalization and provides a complementary route to access 3-substituted-7-bromo-1H-indazoles, which are valuable precursors for further derivatization at the C7 position. nih.govrsc.org

Nucleophilic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on the this compound scaffold is dictated by the relative reactivity of the two halogen atoms and the electronic properties of the indazole ring. In general, for SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. The indazole nucleus itself can be considered electron-deficient, thus facilitating nucleophilic attack.

The reactivity of halogens as leaving groups in SNAr reactions is an important consideration. While fluoride (B91410) is often the best leaving group in SNAr due to the high electronegativity which makes the attached carbon highly electrophilic, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The stability of this intermediate is crucial.

In the context of this compound, the primary distinction lies in the C-X bond strength (C-I < C-Br) and the stability of the halide leaving group. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine at the C3 position generally more susceptible to substitution in metal-catalyzed cross-coupling reactions, which often proceed through mechanisms related to nucleophilic substitution (e.g., oxidative addition). For instance, studies on the similarly substituted 5-bromo-3-iodo-1H-indazole have shown that Sonogashira coupling occurs selectively at the C3-iodo position at ambient temperatures, while the C5-bromo position remains intact. This differential reactivity allows for sequential, site-selective functionalization.

Table 1: Predicted Reactivity in Nucleophilic Substitution

| Position | Halogen | Relative Reactivity | Rationale |

|---|---|---|---|

| C3 | Iodine | Higher | Weaker C-I bond, more susceptible to oxidative addition in cross-coupling cycles. |

This selectivity enables a synthetic strategy where a nucleophile can be introduced at the C3 position, followed by a different functionalization at the C7 position under more rigorous conditions.

Electrophilic Aromatic Substitution (EAS) on the Indazole Ring

Further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the two halogen substituents and the intrinsic reactivity of the indazole nucleus. In general, halogen substituents are deactivating towards EAS due to their electron-withdrawing inductive effect, but they are ortho-para directors because of their electron-donating resonance effect.

The indazole ring itself has positions with varying susceptibility to electrophilic attack. The C3 position is typically the most nucleophilic and reactive towards electrophiles in 1H-indazoles. However, in the title compound, this position is already occupied by an iodine atom. Therefore, incoming electrophiles will be directed to the available C4, C5, and C6 positions on the benzene (B151609) portion of the ring.

The directing effects of the existing halogens can be analyzed as follows:

7-Bromo group : This group will direct incoming electrophiles to its ortho position (C6). The para position is part of the pyrazole (B372694) ring and not available for standard EAS.

3-Iodo group : This group will direct incoming electrophiles to its ortho (C4) and para (C6) positions.

Based on this analysis, the C4 and C6 positions are electronically activated by the resonance effects of the halogens, making them the most probable sites for subsequent electrophilic attack. The C6 position, in particular, is activated by both the 3-iodo (para) and 7-bromo (ortho) groups, suggesting it may be a highly favored site of substitution.

C-H Functionalization of Indazole Derivatives (Beyond Initial Halogenation)

Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, offer powerful tools for the derivatization of heterocyclic scaffolds like indazole. For this compound, the halogen atoms serve not only as synthetic handles for cross-coupling but also as precursors for building more complex molecules via C-H activation at the remaining C4, C5, and C6 positions.

Halogenation, especially at the C3 position, is often a deliberate first step to enable further metal-catalyzed reactions. The presence of halogens can influence the regioselectivity of subsequent C-H functionalization reactions. Direct arylation, for example, has been successfully applied to the C3 position of 1H-indazoles. While the C3 position in this compound is blocked, palladium-catalyzed methods could potentially be adapted to target the C-H bonds at C4, C5, or C6.

The development of C-H functionalization protocols for indazoles is an active area of research. These reactions provide a step-economic alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, a potential strategy would involve the selective cross-coupling at the C3-Iodo position, followed by a directed C-H functionalization at an adjacent position, using the newly introduced group to direct the catalyst.

Derivatization at Nitrogen Atoms (N1 and N2) for Structural Diversification

The indazole core possesses two nitrogen atoms (N1 and N2) that can be functionalized, typically through alkylation or arylation. However, the direct N-alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted regioisomers, which can be challenging to separate. The regiochemical outcome is highly dependent on the steric and electronic nature of substituents on the indazole ring, the electrophile used, and the reaction conditions (base and solvent).

Research has shown that substituents at the C7 position have a profound impact on the N1/N2 selectivity. Specifically, electron-withdrawing groups like nitro (NO2) or ester (CO2Me) at the C7 position have been found to confer excellent N2 regioselectivity (≥96%). The 7-bromo group in this compound, being electron-withdrawing through induction, is expected to similarly favor the formation of the N2-substituted product during derivatization. This effect is attributed to both steric hindrance at the N1 position and electronic effects that make the N2 position more nucleophilic or the resulting product thermodynamically more stable.

Table 3: Factors Influencing N-Alkylation Regioselectivity of Substituted Indazoles

| Substituent Position | Substituent Type | Preferred Site of Alkylation | Rationale | Reference |

|---|---|---|---|---|

| C3 | Bulky (e.g., t-butyl) | N1 (>99%) | Steric hindrance disfavors attack at N2. | |

| C7 | Electron-withdrawing (e.g., NO2, CO2Me) | N2 (>96%) | Electronic effects and potential steric hindrance at N1. |

This predictable regioselectivity makes this compound a valuable substrate for synthesizing specific N2-functionalized indazole derivatives.

Halogen Exchange Reactions for Controlled Functionalization

Halogen exchange (Halex) reactions provide a strategic method for modifying the reactivity of a halogenated position, for example, by converting a less reactive bromide or a more versatile iodide into a fluoride for applications in medicinal chemistry. The differential reactivity between the C3-Iodo and C7-Bromo bonds in this compound is key to achieving selective halogen exchange.

The C-I bond is significantly weaker than the C-Br bond, making the iodine atom at the C3 position the more likely site for substitution in a halogen exchange reaction. This is analogous to the observed selectivity in palladium-catalyzed cross-coupling reactions. By carefully selecting reagents and reaction conditions (e.g., using a fluoride source like AgF or CsF), it would be synthetically feasible to selectively replace the iodine at C3 with another halogen, such as fluorine or chlorine, while leaving the bromine at C7 untouched. This would generate a new dihalogenated indazole with a different reactivity profile, enabling further orthogonal functionalization strategies. For instance, converting the C3-iodo to a C3-fluoro group would render that position largely inert to standard cross-coupling conditions, allowing for subsequent reactions to be directed exclusively to the C7-bromo position.

Computational Chemistry and Theoretical Studies of 7 Bromo 3 Iodo 1h Indazole and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations are instrumental in elucidating their electronic properties and predicting their reactivity.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be a good electron donor. nih.gov

In studies of various indazole derivatives, DFT calculations, often using the B3LYP functional with specific basis sets like 6-311+, have been employed to compute these energy gaps. nih.govniscpr.res.in These calculations help in understanding how different substituents on the indazole core influence the electronic distribution and, consequently, the molecule's chemical behavior. nih.govniscpr.res.in For instance, the distribution of HOMO and LUMO across the indazole molecule provides insights into the regions susceptible to electrophilic and nucleophilic attack. nih.gov This information is vital for predicting reaction mechanisms and designing new synthetic pathways. nih.govresearchgate.net

Table 1: Illustrative DFT Calculation Results for Indazole Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Analogue A | -6.2 | -1.5 | 4.7 | High Stability |

| Analogue B | -5.8 | -2.1 | 3.7 | Moderate Reactivity |

| Analogue C | -5.5 | -2.8 | 2.7 | High Reactivity |

Note: This table contains representative data to illustrate the application of DFT calculations and does not represent actual experimental values for 7-Bromo-3-iodo-1H-indazole.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.

For indazole analogues, docking studies have been performed to assess their potential as therapeutic agents against various diseases, including cancer. tandfonline.com In these simulations, the three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). tandfonline.com The indazole derivative is then placed into the active site of the protein, and its binding affinity is calculated.

The results of docking simulations are often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. For example, docking studies of indazole derivatives with the aromatase enzyme, a target in breast cancer therapy, have identified compounds with high binding affinities and specific interactions with residues like Arg115 and Met374. Similarly, simulations with other targets like the Leishmania trypanothione (B104310) reductase enzyme have helped to understand the binding modes of active indazole compounds. tandfonline.com

Table 2: Sample Molecular Docking Results for Indazole Analogues against a Hypothetical Kinase Target

| Indazole Analogue | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Analogue X | -8.0 | Arg115, Leu372 |

| Analogue Y | -7.7 | Arg115, Thr310, Leu477 |

| Analogue Z | -7.7 | Arg115, Met374 |

Note: This table provides example data to illustrate the outputs of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Indazole Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. youtube.com For indazole derivatives, QSAR studies are employed to understand which structural features are crucial for their therapeutic effects. eurekaselect.comnih.gov

These analyses involve calculating various molecular descriptors for a series of indazole analogues. These descriptors can be electronic (e.g., sigma (σ) constants representing electron-donating or -withdrawing effects), hydrophobic (e.g., pi (π) constants representing lipophilicity), or steric (e.g., Taft's steric parameter). youtube.comyoutube.com A statistical model, such as multiple linear regression, is then developed to correlate these descriptors with the observed biological activity. imist.ma

QSAR studies on indazole estrogens, for example, have been used to understand the structural requirements for selectivity towards the β-estrogen receptor. eurekaselect.comnih.gov Such studies have suggested that the nature of the substituent at the 3rd position of the indazole ring is critical for determining selectivity. nih.gov The resulting QSAR models can provide a structural framework for designing new, more potent, and selective inhibitors. nih.gov

Table 3: Key Parameters in a Hypothetical QSAR Model for Indazole Analogues

| Descriptor | Definition | Role in Model |

|---|---|---|

| logP | Logarithm of the octanol-water partition coefficient | Quantifies hydrophobicity; higher values may correlate with increased membrane permeability. |

| MR | Molar Refractivity | A measure of molecular volume and polarizability, related to steric effects. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | An electronic descriptor related to the molecule's ability to accept electrons. |

| J | Balaban Index | A topological descriptor that encodes information about the molecular branching. |

Note: This table describes common descriptors used in QSAR studies as illustrated in the literature. imist.ma

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For indazole-based compounds, MD simulations provide valuable insights into the conformational flexibility of the ligand and the stability of the ligand-target complex. nih.govresearchgate.net

After an initial pose is predicted by molecular docking, an MD simulation can be run to observe how the complex behaves in a more dynamic, solvated environment that mimics physiological conditions. tandfonline.com These simulations can reveal whether the initial binding pose is stable over time or if the ligand undergoes significant conformational changes. nih.govresearchgate.net

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule or protein. nih.gov By running simulations for several nanoseconds, researchers can assess the stability of crucial interactions, like hydrogen bonds, between the indazole derivative and its target protein. tandfonline.comnih.gov This information is critical for confirming the viability of a potential drug candidate and understanding its dynamic behavior at the active site. nih.gov

Theoretical ¹³C NMR Studies for Isomeric Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can be a powerful complementary tool to experimental data, particularly for the unambiguous identification of isomers. researchgate.net

For complex heterocyclic systems like substituted indazoles, where multiple isomers are possible, experimental ¹³C NMR spectra can sometimes be challenging to assign definitively. Computational methods, often employing DFT, can predict the ¹³C NMR chemical shifts for different possible isomers. nih.gov By comparing the theoretically calculated spectra with the experimental data, a confident assignment of the correct structure can be made.

This combined experimental and computational approach is especially useful for distinguishing between positional isomers or different tautomeric forms of the indazole ring. researchgate.net The accuracy of the calculated chemical shifts allows for the precise assignment of each carbon atom in the molecule, confirming the connectivity and substitution pattern of compounds like this compound and its derivatives. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Arg115 |

| Met374 |

| Thr310 |

| Leu372 |

Advanced Research Applications of 7 Bromo 3 Iodo 1h Indazole in Chemical Synthesis and Medicinal Chemistry

Development of Novel Heterocyclic Scaffolds Utilizing 7-Bromo-3-iodo-1H-indazole as a Building Block

The unique structure of this compound, featuring two different halogen atoms at the C3 and C7 positions, is pivotal to its utility as a synthetic intermediate. The carbon-iodine bond is more reactive than the carbon-bromine bond towards palladium-catalyzed cross-coupling reactions. This difference in reactivity enables chemists to perform selective and sequential reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govthieme-connect.denih.gov

This regioselective reactivity allows for the introduction of a diverse array of chemical moieties at the C3 position while leaving the C7 bromine atom intact for a subsequent coupling reaction. thieme-connect.de For instance, a Sonogashira coupling can be performed selectively at the C3-iodo position, followed by a Suzuki coupling at the C7-bromo position. thieme-connect.de This one-pot, multi-reaction approach provides an efficient pathway to complex, highly substituted indazole derivatives, which are often explored as core scaffolds for new therapeutic agents. The ability to precisely control the introduction of different substituents at specific positions is crucial for developing structure-activity relationships (SAR) in drug discovery programs. nih.gov

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully applied to 7-bromo-1H-indazoles to produce C7-arylated products in good yields. nih.gov This demonstrates the feasibility of functionalizing the 7-position, a key step in elaborating the scaffold of this compound into more complex heterocyclic systems.

Strategies for Scaffold Hopping and Molecular Hybridization in Drug Design

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel, structurally distinct compounds that retain the biological activity of a known parent molecule. This approach is valuable for navigating around existing patents, improving physicochemical or pharmacokinetic properties, and discovering new intellectual property. Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, dual-target activity, or a modified biological profile.

The chemical architecture of this compound makes it an exceptional starting point for both scaffold hopping and molecular hybridization strategies. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization through palladium-catalyzed cross-coupling reactions.

Selective Cross-Coupling: The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the sequential introduction of different substituents at the C-3 position first, followed by modification at the C-7 position.

Divergent Synthesis: This selective reactivity enables a divergent synthetic approach, where a single intermediate, this compound, can be used to generate a large library of diverse compounds. By varying the coupling partners in each step, chemists can rapidly explore a wide range of chemical space.

This capacity for divergent synthesis is the cornerstone of its utility in scaffold hopping. Starting with the indazole core, researchers can "hop" to new scaffolds by introducing large and complex ring systems at either the 3- or 7-position, while retaining the core indazole structure that may be essential for target binding. Similarly, for molecular hybridization, the two reactive sites allow for the deliberate attachment of distinct pharmacophores, creating novel hybrid molecules for drug discovery campaigns.

Application in the Synthesis of Complex Pharmaceutical Intermediates and Lead Compounds

The true value of a chemical building block is demonstrated by its utility in constructing more complex and functionally significant molecules. This compound and its close analogs are pivotal intermediates in the synthesis of advanced pharmaceutical compounds.

The indazole ring system is a core structure in numerous FDA-approved drugs, particularly in oncology, such as Axitinib (B1684631), Pazopanib (B1684535), and Niraparib. The ability to functionalize the indazole core at specific positions is crucial for modulating the pharmacological activity of these drugs.

The synthesis of the Lenacapavir intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, provides a compelling case study. The process involves a two-step sequence that begins with the regioselective bromination of a precursor, followed by the formation of the indazole ring. This efficient route, which avoids costly reagents and complex purification steps, highlights the practical applicability of this class of compounds in large-scale pharmaceutical manufacturing.

Furthermore, the synthesis of novel compounds like 3-bromo-7-iodo-1H-indazole has been reported, establishing these dihalogenated indazoles as potent building blocks for creating diverse molecular libraries through palladium cross-coupling reactions. This versatility allows for the systematic exploration of structure-activity relationships (SAR) during lead optimization. By starting with the this compound scaffold, medicinal chemists can synthesize a series of analogs with varied substituents to identify lead compounds with improved potency, selectivity, and drug-like properties for a wide range of diseases.

Future Directions and Emerging Research Avenues for 7 Bromo 3 Iodo 1h Indazole

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indazoles to minimize environmental impact and enhance economic viability. nih.govrsc.org Future research in the synthesis of 7-Bromo-3-iodo-1H-indazole and its precursors is expected to focus on several key areas of sustainable chemistry.

One promising direction is the adoption of environmentally benign solvents. Traditional syntheses of indazoles often rely on volatile and potentially toxic organic solvents. The shift towards greener alternatives such as water, ethanol (B145695), or bio-based solvents is a critical area of development. researchgate.netsamipubco.com For instance, the synthesis of 1H-indazoles has been demonstrated using ethanol as a solvent with ammonium (B1175870) chloride as a mild and greener catalyst, offering high yields and short reaction times. samipubco.com

Energy efficiency is another cornerstone of green synthesis. The use of alternative energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Ultrasonic irradiation, for example, has been successfully employed in the synthesis of bioactive 1H-indazoles, yielding good results under mild conditions. researchgate.net

Furthermore, the development of catalytic systems that are recyclable and operate under mild conditions is a key objective. researchgate.net This includes the use of solid-supported catalysts or catalysts that can be easily separated from the reaction mixture, thereby reducing waste and improving process efficiency. The application of these green chemistry principles to the multi-step synthesis of this compound will be a significant focus of future research, aiming for a more sustainable production pipeline. benthamdirect.comingentaconnect.comijpdd.orgijpdd.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Indazoles

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Solvents | Often volatile organic compounds (e.g., DMF, Toluene) | Water, Ethanol, Bio-based solvents |

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasonication |

| Catalysts | Often stoichiometric reagents, harsh acids/bases | Recyclable catalysts, biocatalysts, milder acids/bases |

| Atom Economy | Can be low due to multi-step processes with protecting groups | Higher, through atom-economical reactions and catalytic cycles |

| Waste Generation | Significant, including solvent and reagent waste | Minimized through solvent recycling and catalytic processes |

Novel Catalytic Systems for Regioselective Functionalization

The precise functionalization of the indazole core at specific positions is crucial for tuning the properties of its derivatives for various applications. This compound, with its distinct halogen substituents, offers multiple sites for further chemical modification. Future research will likely focus on the development of novel catalytic systems that enable highly regioselective functionalization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully used for the C7-arylation of 4-substituted 1H-indazoles following a regioselective C7-bromination. researchgate.netnih.gov Future work will likely explore the selective functionalization at the C3 position of this compound, taking advantage of the higher reactivity of the iodo group in such coupling reactions. mdpi.com This would allow for the sequential and controlled introduction of different substituents at the C3 and C7 positions, leading to a diverse library of compounds.

Rhodium-catalyzed C-H activation and functionalization represent another promising avenue. acs.orgnih.govnih.gov These methods allow for the direct introduction of functional groups at specific C-H bonds, often guided by a directing group, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.orgnih.gov Exploring rhodium and other transition metal catalysts for the direct and regioselective functionalization of the indazole nucleus in this compound could open up new synthetic pathways.

The development of catalytic systems that can differentiate between the C-H bonds on the benzene (B151609) and pyrazole (B372694) rings of the indazole scaffold will be a significant challenge and a key area of investigation. Achieving high regioselectivity in these transformations will be crucial for the efficient synthesis of complex indazole derivatives.

Advanced Computational Modeling for Predictive Synthesis and Bioactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. semanticscholar.org For this compound and its derivatives, advanced computational modeling can provide valuable insights into their synthesis, reactivity, and biological activity, thereby accelerating the research and development process.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of this compound. pnrjournal.com By modeling reaction pathways and transition states, computational methods can help predict the regioselectivity of various functionalization reactions, guiding the design of experiments and the selection of optimal catalysts and reaction conditions. This predictive power can save significant time and resources in the laboratory.

Predictive Bioactivity: Molecular docking is a powerful computational technique used to predict the binding affinity and orientation of a small molecule within the active site of a biological target, such as an enzyme or a receptor. pnrjournal.comresearchgate.net For derivatives of this compound, docking studies can be used to screen virtual libraries of compounds against various therapeutic targets, identifying promising candidates for further experimental investigation. researchgate.net This approach can significantly narrow down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Quantitative Structure-Activity Relationship (QSAR) studies can also be utilized to build mathematical models that correlate the structural features of indazole derivatives with their biological activities. These models can then be used to predict the activity of newly designed compounds.

The integration of these computational approaches into the research workflow for this compound will enable a more rational and targeted approach to the design and synthesis of novel compounds with desired properties.

Exploration of New Therapeutic Applications for Indazole Derivatives

The indazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govnih.gov this compound serves as a valuable starting material for the synthesis of a diverse array of derivatives, opening up possibilities for the exploration of new therapeutic applications.

Anticancer Agents: Indazole derivatives have shown significant promise as anticancer agents, with some compounds acting as potent kinase inhibitors. nih.govnih.govmdpi.com For example, pazopanib (B1684535) and axitinib (B1684631) are FDA-approved tyrosine kinase inhibitors containing the indazole moiety. mdpi.com The functional groups on this compound can be readily modified to synthesize novel compounds that target various kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) or extracellular signal-regulated kinases (ERK). nih.govacs.org

Anti-inflammatory and Antimicrobial Agents: Indazole derivatives have also been investigated for their anti-inflammatory and antimicrobial properties. mdpi.com By synthesizing derivatives of this compound and screening them against various inflammatory targets (e.g., cyclooxygenase enzymes) and microbial strains, new leads for the development of anti-inflammatory and anti-infective drugs could be identified. mdpi.com